Cetamiphen - 1870-65-1

Cetamiphen

Catalog Number: EVT-429714
CAS Number: 1870-65-1
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cetamiphen is derived from the acetylation of p-aminophenol, a precursor commonly utilized in the synthesis of various analgesics. Its classification falls under the category of non-opioid analgesics, specifically within the subclass of para-aminophenol derivatives. The compound exhibits properties similar to those of paracetamol, making it a subject of study in medicinal chemistry for its therapeutic effects.

Synthesis Analysis

The synthesis of Cetamiphen typically involves a two-step process starting from p-aminophenol. The methods include:

  1. Acetylation Reaction: The first step involves the acetylation of p-aminophenol using acetic anhydride or acetyl chloride as the acetylating agent. This reaction can be performed in aqueous or organic solvents, often requiring a catalyst such as pyridine to facilitate the reaction.
    • Reaction Conditions:
      • Temperature: Generally conducted at room temperature or slightly elevated temperatures.
      • Time: The reaction may take 30 minutes to several hours depending on conditions.
      • Yield: Typical yields range from 70% to 90%, influenced by the purity of starting materials and reaction conditions.
  2. Purification: Post-reaction, the crude product is purified through recrystallization from water or ethanol, which helps eliminate unreacted starting materials and by-products.

Technical Details

The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and Fourier Transform Infrared Spectroscopy (FTIR) to confirm product formation and purity.

Molecular Structure Analysis

Cetamiphen has a molecular formula of C8_8H9_9NO2_2, with a molecular weight of approximately 165.16 g/mol. The structural representation includes:

  • Functional Groups:
    • An amide group (-CONH-) linked to an aromatic ring.
    • A hydroxyl group (-OH) at the para position relative to the amide on the phenyl ring.

Structural Data

  • IUPAC Name: N-(4-hydroxyphenyl)acetamide
  • Molecular Geometry: The compound exhibits a planar structure due to resonance stabilization within the aromatic ring, allowing for effective π-π stacking interactions.
Chemical Reactions Analysis

Cetamiphen can undergo various chemical reactions:

  1. Hydrolysis: Under basic conditions, Cetamiphen can hydrolyze back into p-aminophenol and acetic acid.
  2. Oxidation: The hydroxyl group can be oxidized to form quinone derivatives under strong oxidizing conditions.
  3. Acylation: Further acylation reactions can occur at the amino group if treated with more potent acylating agents.

Technical Parameters

  • Reagents for Hydrolysis: Sodium hydroxide or hydrochloric acid can be used.
  • Conditions: Reactions typically require heating or prolonged stirring for completion.
Mechanism of Action

Cetamiphen's mechanism of action is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation.

Relevant Data

  • Binding Affinity: Studies indicate that Cetamiphen has a similar binding profile to that of paracetamol, suggesting comparable efficacy in pain relief.
  • Pharmacokinetics: It is absorbed readily from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
Physical and Chemical Properties Analysis

Cetamiphen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water, ethanol, and methanol; insoluble in non-polar solvents.
  • Melting Point: Approximately 170–175 °C.

Relevant Data

  • pKa Value: The pKa value indicates that it behaves as a weak acid due to the presence of the hydroxyl group.
Applications

Cetamiphen has potential applications in various fields:

  1. Pharmaceutical Industry: As an analgesic and antipyretic agent, it could serve as an alternative to paracetamol with potentially fewer side effects.
  2. Research Applications: Its synthesis and characterization are often included in educational settings for organic chemistry students to illustrate concepts such as electrophilic substitution and functional group transformations.
  3. Analytical Chemistry: Cetamiphen serves as a standard in analytical methods for quantifying related compounds in pharmaceutical formulations.
Introduction to Acetaminophen: Pharmacological Significance

Acetaminophen as a Non-Opioid Analgesic and Antipyretic Agent

Acetaminophen exerts therapeutic effects through complex neuromodulation primarily within the central nervous system. Unlike peripherally-acting NSAIDs, acetaminophen demonstrates minimal anti-inflammatory activity at therapeutic doses, indicating a fundamentally different mechanism of action [2]. The predominant hypothesis involves indirect cyclooxygenase (COX) inhibition, specifically targeting COX-2 variants in the brain while sparing peripheral tissues. This selective inhibition reduces prostaglandin synthesis in the CNS, thereby elevating pain thresholds and resetting hypothalamic thermoregulation [1] [5].

Emerging research suggests additional neurotransmitter-mediated mechanisms contribute to its analgesic properties. The metabolite AM404 activates transient receptor potential vanilloid subtype-1 (TRPV1) receptors and inhibits endocannabinoid uptake, modulating glutamatergic synaptic transmission in the spinal cord dorsal horn [2]. This dual action produces a synergistic pain-relieving effect distinct from opioid receptor agonism. The antipyretic action manifests through direct effects on the hypothalamic heat-regulation center, inducing peripheral vasodilation and sweating to facilitate heat dissipation [5].

A critical pharmacological characteristic is its ceiling effect for analgesia—increasing doses beyond therapeutic ranges provides no additional pain relief, unlike opioid analgesics [5]. This plateau occurs because acetaminophen does not bind the active site of COX enzymes but instead reduces their activity through alternative mechanisms, potentially involving a theoretical COX-3 isoform not yet verified in humans [2] [5].

Table 1: Pharmacological Targets of Acetaminophen

Therapeutic EffectPrimary MechanismMolecular TargetClinical Manifestation
AnalgesiaCentral COX inhibitionCOX-2 variants in CNSElevated pain threshold
AnalgesiaEndocannabinoid modulationTRPV1 receptorsReduced pain signal transmission
AntipyresisHypothalamic regulationThermoregulatory centerPeripheral vasodilation
AntipyresisProstaglandin inhibitionHypothalamic COX pathwaysReduced fever production

Global Prevalence in Pain Management Protocols

Acetaminophen maintains unparalleled penetration in global healthcare systems, with approximately 52 million American adults (23% of the adult population) consuming acetaminophen-containing medications weekly [10]. This represents over 60 million users nationally, establishing it as the most common drug ingredient in the United States [4] [10]. Its presence extends beyond 600 distinct over-the-counter and prescription medications, encompassing analgesic monotherapies and combination products addressing allergy, cough, cold, flu, and sleep disturbances [1] [9] [10].

The compound's formulation versatility enables widespread adoption across diverse clinical scenarios and patient populations. Available in oral (tablet, capsule, liquid, dissolving powder), rectal (suppository), and intravenous preparations, acetaminophen accommodates patients across the age spectrum and clinical circumstances [1] [2] [6]. This adaptability is evidenced by its inclusion in more than 60 prescription combination analgesics, particularly those containing opioids (e.g., hydrocodone/acetaminophen, oxycodone/acetaminophen) where it provides opioid-sparing effects [6] [8].

Globally, acetaminophen serves as a first-line analgesic in both resource-limited and advanced healthcare systems due to its favorable safety profile when correctly dosed, minimal drug interactions, and absence of antiplatelet effects. Its status as the WHO-recommended first-line therapy for pain conditions further solidifies its position in international treatment guidelines [1]. The intravenous formulation demonstrates particularly rapid onset (3-5 minutes) compared to oral administration (11 minutes), making it valuable in perioperative settings where swift analgesia is required [7].

Table 2: Acetaminophen Formulations and Therapeutic Applications

Formulation TypeRepresentative BrandsPrimary Clinical Applications
Oral tablets/capsulesTylenol, MapapMild-moderate pain, febrile conditions
Oral liquidsChildren's Tylenol, SilapapPediatric populations, dysphagia
Intravenous solutionOfirmevPerioperative analgesia, NPO status
Rectal suppositoriesFeverAllPostoperative nausea, vomiting
Combination analgesicsVicodin, PercocetModerate-severe pain (opioid combinations)
OTC multi-symptomDayQuil, ExcedrinCold/flu symptoms, tension headaches

Unique Position in WHO Analgesic Ladder Guidelines

Acetaminophen occupies the foundational position in the World Health Organization's analgesic ladder as the primary Step 1 agent for managing mild to moderate cancer pain [3] [8]. Originally established in 1986 and still fundamentally sound despite ongoing debates about modernization, this three-tiered approach designates non-opioid analgesics (with or without adjuvants) as the initial therapeutic intervention before progressing to weak opioids (Step 2) and strong opioids (Step 3) for persistent or escalating pain [3] [8].

The WHO guidelines emphasize three cardinal principles: "by the clock" (regularly scheduled administration), "by the mouth" (preferential oral administration), and "by the ladder" (stepwise escalation) [3]. Acetaminophen aligns perfectly with this framework due to its predictable pharmacokinetics enabling scheduled dosing, excellent oral bioavailability (88%), and minimal gastrointestinal toxicity compared to NSAIDs [1] [2]. When combined with adjuvant agents—including anticonvulsants (gabapentin, pregabalin), antidepressants (duloxetine), corticosteroids, and bisphosphonates—it provides a comprehensive first-step approach addressing multiple pain mechanisms [8].

Contemporary analysis reveals that strict adherence to the original ladder results in inadequate analgesia in 39% of cancer patients, prompting proposals for strategic modifications. Modern interpretations permit leapfrogging Step 2 when patients present with severe pain, initiating therapy with low-dose Step 3 opioids combined with acetaminophen instead of weak opioids [8]. Additionally, fixed-dose combination products containing acetaminophen with low-dose opioids (e.g., hydrocodone/acetaminophen) demonstrate significant opioid-sparing benefits while maintaining analgesic efficacy, reducing cumulative opioid consumption, and minimizing opioid-related adverse effects [8].

The evolving discussion surrounding potential fourth-step incorporation of interventional techniques (neurolysis, neuraxial drug delivery, neuromodulation) for refractory pain further underscores acetaminophen's ongoing relevance. Even when advanced interventions are implemented, acetaminophen frequently remains in the pharmacological regimen as a multimodal component [8]. This enduring clinical value across all stages of pain management solidifies its status as an indispensable tool in palliative care and cancer pain protocols worldwide.

Table 3: Acetaminophen in the Evolving WHO Analgesic Ladder Framework

WHO Ladder StepOriginal (1986) RecommendationContemporary ModificationsAcetaminophen Role
Step 1Non-opioid ± adjuvantExpanded adjuvants (anticonvulsants, bisphosphonates)Primary analgesic agent
Step 2Weak opioid ± non-opioid/adjuvantFixed-dose combinations (e.g., hydrocodone/acetaminophen)Opioid-sparing component
Step 3Strong opioid ± non-opioid/adjuvantLow-dose strong opioids with acetaminophenCombination therapy element
Proposed Step 4Not originally includedInterventional techniquesContinued multimodal use

Properties

CAS Number

1870-65-1

Product Name

Cetamiphen

IUPAC Name

2-aminoethanol;2-phenylbutanoic acid

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C10H12O2.C2H7NO/c1-2-9(10(11)12)8-6-4-3-5-7-8;3-1-2-4/h3-7,9H,2H2,1H3,(H,11,12);4H,1-3H2

InChI Key

OBBCMAHJFIJQIK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)O.C(CO)N

Synonyms

2-phenylbutyrate-ethanolamine salt
cetamiphen

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O.C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.